molecular formula C17H19N5O3 B11005596 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B11005596
M. Wt: 341.4 g/mol
InChI Key: BRXKIUIKJXMEQX-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzodiazepine core.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzodiazepine core and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. The imidazole moiety may contribute to additional binding interactions, potentially affecting other receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
  • 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile

Uniqueness

What sets 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide apart from similar compounds is its unique combination of a benzodiazepine core and an imidazole moiety. This dual functionality allows it to interact with multiple molecular targets, potentially leading to a broader range of biological activities and applications.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C17H19N5O3/c23-15(19-6-3-8-22-9-7-18-11-22)10-14-17(25)20-13-5-2-1-4-12(13)16(24)21-14/h1-2,4-5,7,9,11,14H,3,6,8,10H2,(H,19,23)(H,20,25)(H,21,24)

InChI Key

BRXKIUIKJXMEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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